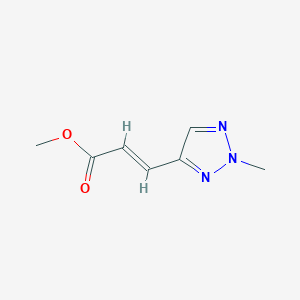![molecular formula C17H14Cl4N4O3S B11715079 2-methyl-N-(2,2,2-trichloro-1-{[(2-chloro-4-nitroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11715079.png)
2-methyl-N-(2,2,2-trichloro-1-{[(2-chloro-4-nitroanilino)carbothioyl]amino}ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-(2,2,2-trichloro-1-{[(2-chloro-4-nitroanilino)carbothioyl]amino}ethyl)benzamide is a complex organic compound with a molecular formula of C16H14Cl3N3O3 This compound is characterized by its unique structure, which includes a benzamide core substituted with various functional groups, including trichloroethyl, nitroanilino, and carbothioyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(2,2,2-trichloro-1-{[(2-chloro-4-nitroanilino)carbothioyl]amino}ethyl)benzamide involves multiple steps:
Nitration: The initial step involves the nitration of 2-chloroaniline to form 2-chloro-4-nitroaniline.
Acylation: The 2-chloro-4-nitroaniline is then acylated with trichloroacetyl chloride to form the intermediate compound.
Thioamide Formation: The intermediate is reacted with thiourea to introduce the carbothioyl group.
Final Coupling: The final step involves coupling the intermediate with 2-methylbenzoyl chloride under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used include trichloroacetyl chloride, thiourea, and 2-methylbenzoyl chloride. The reactions are carried out under controlled temperatures and pressures to ensure safety and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-methyl-N-(2,2,2-trichloro-1-{[(2-chloro-4-nitroanilino)carbothioyl]amino}ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The trichloroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of reduced nitro derivatives.
Substitution: Formation of substituted benzamide derivatives.
Aplicaciones Científicas De Investigación
2-methyl-N-(2,2,2-trichloro-1-{[(2-chloro-4-nitroanilino)carbothioyl]amino}ethyl)benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-methyl-N-(2,2,2-trichloro-1-{[(2-chloro-4-nitroanilino)carbothioyl]amino}ethyl)benzamide involves its interaction with specific molecular targets. The compound’s nitro and carbothioyl groups play a crucial role in its biological activity. It can interact with enzymes and proteins, leading to inhibition or activation of specific pathways. The trichloroethyl group enhances its stability and facilitates its interaction with cellular components.
Comparación Con Compuestos Similares
Similar Compounds
- 2-methyl-N-(2,2,2-trichloro-1-{4-nitroanilino}ethyl)benzamide
- 2-methyl-N-(2,2,2-trichloro-1-{3-(4-chloro-phenyl)-thioureido}-ethyl)benzamide
- 2-methyl-N-(2,2,2-trichloro-1-{3-(2-chloro-phenyl)-thioureido}-ethyl)benzamide
Uniqueness
2-methyl-N-(2,2,2-trichloro-1-{[(2-chloro-4-nitroanilino)carbothioyl]amino}ethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both nitro and carbothioyl groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C17H14Cl4N4O3S |
|---|---|
Peso molecular |
496.2 g/mol |
Nombre IUPAC |
2-methyl-N-[2,2,2-trichloro-1-[(2-chloro-4-nitrophenyl)carbamothioylamino]ethyl]benzamide |
InChI |
InChI=1S/C17H14Cl4N4O3S/c1-9-4-2-3-5-11(9)14(26)23-15(17(19,20)21)24-16(29)22-13-7-6-10(25(27)28)8-12(13)18/h2-8,15H,1H3,(H,23,26)(H2,22,24,29) |
Clave InChI |
IVIMTMUYJBILQT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


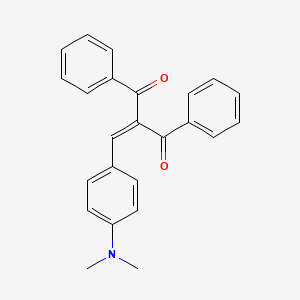

![2-[4-Hydroxy-4,5-dimethyl-5-(4-methylpent-3-EN-1-YL)-2-oxo-1,3-oxazolidin-3-YL]acetate](/img/structure/B11715006.png)
![{1-[(1-ethyl-1H-pyrazol-3-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B11715014.png)
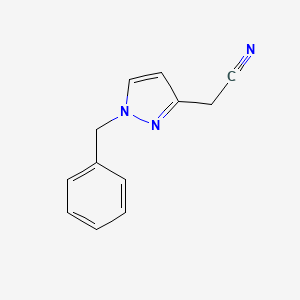
![N-{3-chloro-4-[(4-chloronaphthalen-1-yl)oxy]phenyl}-2-hydroxy-3,5-diiodobenzamide](/img/structure/B11715025.png)
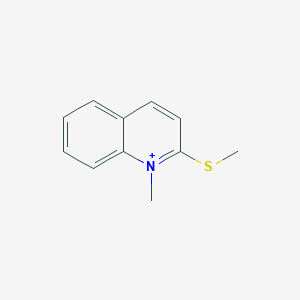
![2-(4-methoxyphenyl)-N'-[(E)-(1H-pyrrol-2-yl)methylidene]acetohydrazide](/img/structure/B11715036.png)
![1-[1-(Difluoromethyl)-1H-pyrazol-5-yl]ethanone](/img/structure/B11715049.png)

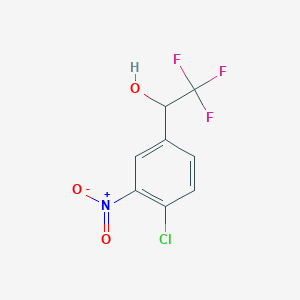
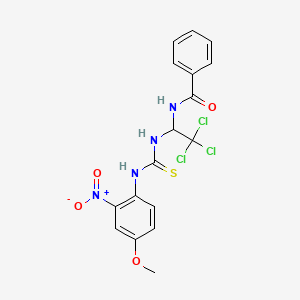
![1-[(1-ethyl-1H-pyrazol-3-yl)methyl]piperazine](/img/structure/B11715066.png)
